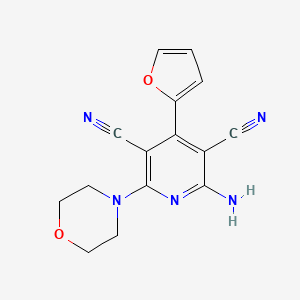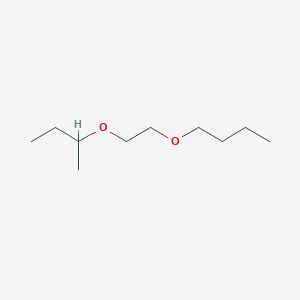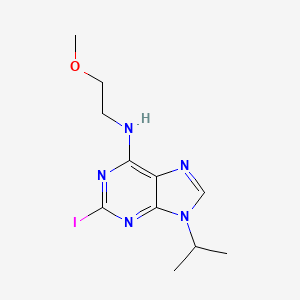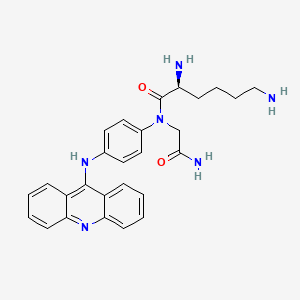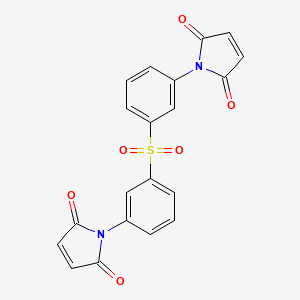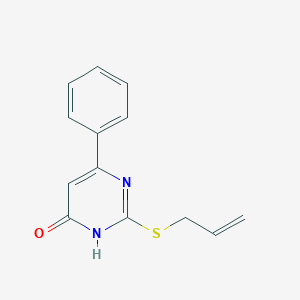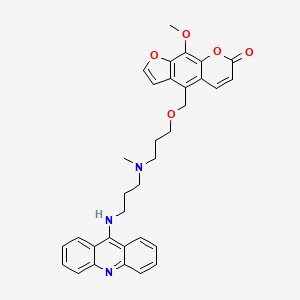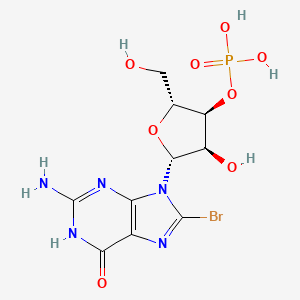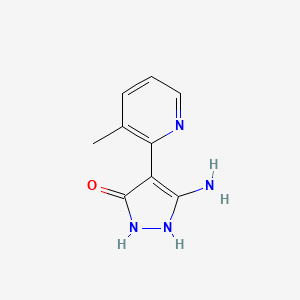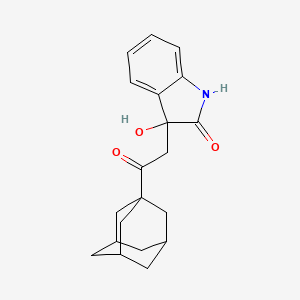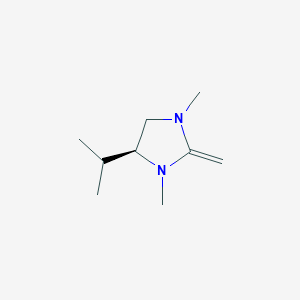
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine is a chiral imidazolidine derivative This compound is characterized by its unique structure, which includes a methylidene group and a propan-2-yl substituent
Méthodes De Préparation
The synthesis of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be achieved through several synthetic routes. One common method involves the reaction of appropriate amines with aldehydes or ketones under controlled conditions to form the imidazolidine ring. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Analyse Des Réactions Chimiques
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine can be compared with other imidazolidine derivatives, such as:
(4R)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine: The enantiomer of the compound, which may have different biological activities and properties.
1,3-dimethyl-2-methylideneimidazolidine: Lacks the propan-2-yl substituent, leading to different chemical and physical properties.
1,3-dimethylimidazolidine: Lacks both the methylidene and propan-2-yl groups, resulting in a simpler structure with different reactivity.
The uniqueness of this compound lies in its specific stereochemistry and substituent groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N2 |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(4S)-1,3-dimethyl-2-methylidene-4-propan-2-ylimidazolidine |
InChI |
InChI=1S/C9H18N2/c1-7(2)9-6-10(4)8(3)11(9)5/h7,9H,3,6H2,1-2,4-5H3/t9-/m1/s1 |
Clé InChI |
FXTQACIQHVMPPC-SECBINFHSA-N |
SMILES isomérique |
CC(C)[C@H]1CN(C(=C)N1C)C |
SMILES canonique |
CC(C)C1CN(C(=C)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
